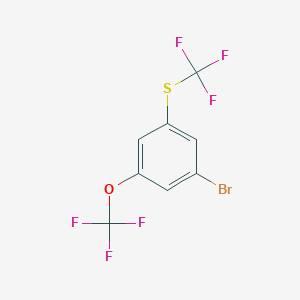

1-Bromo-3-(trifluoromethoxy)-5-(trifluoromethylsulfanyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Bromo-3-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C7H4BrF3O . It is a clear liquid that is colorless to pale yellow .

Molecular Structure Analysis

The molecular structure of “1-Bromo-3-(trifluoromethoxy)benzene” consists of a benzene ring with a bromine atom and a trifluoromethoxy group attached to it .Physical and Chemical Properties Analysis

“1-Bromo-3-(trifluoromethoxy)benzene” is a liquid at 20°C . It has a boiling point of 81°C at 55 mmHg and a flash point of 62°C . The specific gravity is 1.64 at 20/20°C and the refractive index is 1.46 .科学的研究の応用

Organometallic Synthesis

Research indicates that bromo- and trifluoromethyl-substituted benzene compounds serve as versatile starting materials in organometallic chemistry. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene has been selectively prepared and utilized in synthetically useful reactions through phenylmagnesium, -lithium, and -copper intermediates, demonstrating the compound's versatility in forming organometallic compounds (Porwisiak & Schlosser, 1996). Such methodologies could extend to 1-Bromo-3-(trifluoromethoxy)-5-(trifluoromethylsulfanyl)benzene, suggesting its potential in creating novel organometallic frameworks.

Polymerization Processes

The polymerization of brominated benzene derivatives on surfaces like graphene or hexagonal boron nitride highlights the application of such compounds in synthesizing polymers through C-C coupling reactions. This process is governed by the interactions between molecules and the surface, leading to the surface-confined synthesis of polymers (Morchutt et al., 2015). Given the structural similarity, this compound could potentially be used in similar polymerization techniques, providing a pathway to novel polymeric materials with unique properties.

Fluorocryptand and Coordination Chemistry

The development of fluorocryptands from bromo- and fluorosubstituted benzenes showcases the importance of such compounds in creating cryptands that can strongly coordinate with alkali and alkaline earth metal ions. These fluorophane cryptands exhibit significant shifts in NMR resonances upon coordination, indicating strong interactions between the fluorocarbon segments and metal ions (Plenio et al., 1997). This suggests that this compound could be explored for its coordination chemistry and potential application in the development of new fluorocryptands.

Safety and Hazards

“1-Bromo-3-(trifluoromethoxy)benzene” is a combustible liquid and can cause skin and eye irritation . Safety precautions include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .

特性

IUPAC Name |

1-bromo-3-(trifluoromethoxy)-5-(trifluoromethylsulfanyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF6OS/c9-4-1-5(16-7(10,11)12)3-6(2-4)17-8(13,14)15/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGYRPQAUNIEOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1SC(F)(F)F)Br)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2760126.png)

![Methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate](/img/structure/B2760127.png)

![2-Amino-2-[3-(2-chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2760128.png)

![N-(3-chloro-4-methylphenyl)-2-(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2760134.png)

![4-amino-5-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-N-isobutylisothiazole-3-carboxamide](/img/structure/B2760135.png)

![N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2760141.png)

![[5-(Ethoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B2760143.png)

![1-ethyl-6-methyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one](/img/structure/B2760145.png)

![3-[(4-methoxyphenyl)sulfonyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B2760147.png)